Cas no 864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

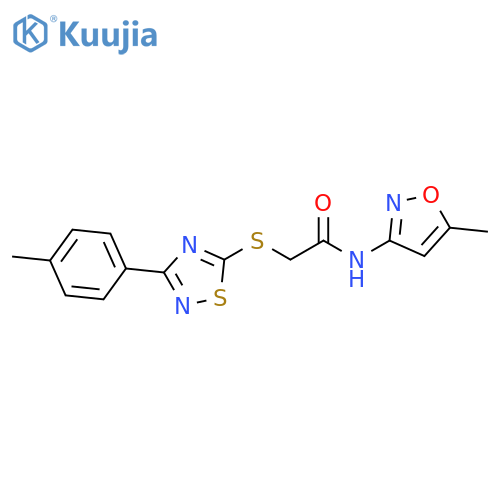

864917-57-7 structure

商品名:N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

- Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-

- AKOS024597689

- AB00685075-01

- N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

- N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

- F0698-0161

- N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- 864917-57-7

-

- インチ: 1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)

- InChIKey: ZHTQMLUGVUVSRG-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C(C)ON=1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1

計算された属性

- せいみつぶんしりょう: 346.05581805g/mol

- どういたいしつりょう: 346.05581805g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 134Ų

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.14±0.70(Predicted)

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0698-0161-10μmol |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-1mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-10mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-40mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-50mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-2mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-15mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-3mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-2μmol |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0698-0161-4mg |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |

864917-57-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量